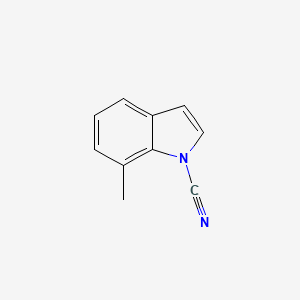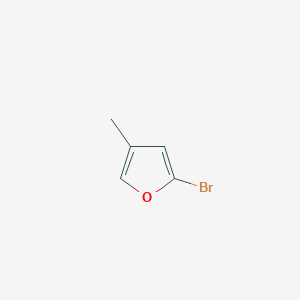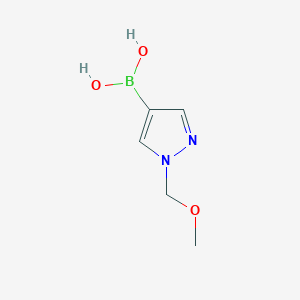
1,3-Dimethyl-1,2-dihydroquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-1,2-dihydroquinoxaline is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinoxalines are characterized by a fused benzene and pyrazine ring structure, making them an essential structural unit for both chemists and biochemists .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1,2-dihydroquinoxaline can be synthesized through various methods. One common approach involves the reaction of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic conditions. This method typically yields quinoxaline derivatives, including this compound .
Another method involves the reaction of quinoxaline with 1,3-diketones in the presence of hydrochloric acid in dimethylsulfoxide at room temperature. This reaction forms 2-(1,3-dihydroxy-5,5-dimethylcyclohexan-2-ylidene)-1H-1,2-dihydroquinoxaline .
Industrial Production Methods
Industrial production of this compound often involves optimizing these synthetic routes to achieve higher yields and cost-effectiveness. Green chemistry principles are frequently applied to minimize environmental impact and enhance sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-1,2-dihydroquinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline-2-ones.
Reduction: Reduction reactions can convert quinoxaline derivatives to 1,2,3,4-tetrahydroquinoxalines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed
Oxidation: Quinoxaline-2-ones.
Reduction: 1,2,3,4-Tetrahydroquinoxalines.
Substitution: Various substituted quinoxaline derivatives.
Applications De Recherche Scientifique
1,3-Dimethyl-1,2-dihydroquinoxaline has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and schizophrenia.
Industry: Utilized in the development of agrochemicals and functional materials.
Mécanisme D'action
The mechanism of action of 1,3-dimethyl-1,2-dihydroquinoxaline involves its interaction with specific molecular targets and pathways. For example, quinoxaline derivatives have been shown to inhibit d-amino acid oxidase (DAAO), which plays a role in the nervous system . This inhibition can lead to therapeutic effects in conditions such as schizophrenia and neuropathic pain .
Comparaison Avec Des Composés Similaires
1,3-Dimethyl-1,2-dihydroquinoxaline can be compared with other similar compounds, such as:
Quinoxaline: The parent compound with a similar structure but without the methyl groups.
Quinazoline: Another nitrogen-containing heterocyclic compound with a different ring structure.
Cinnoline: A structural isomer of quinoxaline with distinct chemical properties.
These compounds share some similarities in their chemical behavior and applications but differ in their specific biological activities and therapeutic potential .
Propriétés
Formule moléculaire |
C10H12N2 |
|---|---|
Poids moléculaire |
160.22 g/mol |
Nom IUPAC |
1,3-dimethyl-2H-quinoxaline |
InChI |
InChI=1S/C10H12N2/c1-8-7-12(2)10-6-4-3-5-9(10)11-8/h3-6H,7H2,1-2H3 |
Clé InChI |
VJWCYPWRJFRQSW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2N(C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrrolo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B11918967.png)




![2-Methylbenzo[d]oxazole-7-carbaldehyde](/img/structure/B11919002.png)

![1,3-Dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(7aH)-one](/img/structure/B11919022.png)


![Octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B11919038.png)



